Cas no 1131614-36-2 (3-Iodo-4-morpholinobenzoic acid)
3-Iodo-4-morpholinobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-4-morpholinobenzoic acid
- 3-iodo-4-morpholin-4-ylbenzoic acid
- 3-iodanyl-4-morpholin-4-yl-benzoic acid
- 3-iodo-4-(4-morpholinyl)benzoic acid
- AK133735
- CTK8E2128
- FT-0658601
- KB-145130
- SBB067963
- SCHEMBL16869528
- AKOS015855972
- 3-Iodo-4-(morpholin-4-yl)benzoic acid
- DB-057923
- 3-Iodo-4-morpholinobenzoicacid
- DTXSID70660953
- 1131614-36-2
- A802878
- 3-iodo-4-morpholino-benzoic acid
-
- MDL: MFCD11110793
- Inchi: 1S/C11H12INO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
- InChI Key: GYGVFWOCCCWANL-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)O)C=CC=1N1CCOCC1
Computed Properties
- Exact Mass: 332.98619g/mol
- Monoisotopic Mass: 332.98619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 49.8Ų
3-Iodo-4-morpholinobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093275-1g |
3-Iodo-4-morpholinobenzoic acid |
1131614-36-2 | 95% | 1g |
$508.80 | 2023-09-04 | |
| Chemenu | CM159293-1g |
3-iodo-4-morpholinobenzoic acid |
1131614-36-2 | 95% | 1g |
$557 | 2021-08-05 | |
| Ambeed | A703206-1g |
3-Iodo-4-morpholinobenzoic acid |
1131614-36-2 | 95+% | 1g |
$494.0 | 2024-04-26 | |
| Chemenu | CM159293-1g |
3-iodo-4-morpholinobenzoic acid |
1131614-36-2 | 95% | 1g |
$524 | 2023-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757719-1g |
3-Iodo-4-morpholinobenzoic acid |
1131614-36-2 | 98% | 1g |
¥4495.00 | 2024-08-09 | |
| eNovation Chemicals LLC | K19855-100mg |
3-iodo-4-morpholinobenzoic acid |
1131614-36-2 | 95% | 100mg |
$995 | 2023-09-04 |
3-Iodo-4-morpholinobenzoic acid Suppliers
3-Iodo-4-morpholinobenzoic acid Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-Iodo-4-morpholinobenzoic acid
Introduction to 3-Iodo-4-morpholinobenzoic acid (CAS No. 1131614-36-2)
3-Iodo-4-morpholinobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1131614-36-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the benzoic acid derivatives family, characterized by its unique structural features that include an iodo substituent at the third position and a morpholine moiety at the fourth position of the benzene ring. Such structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The significance of 3-Iodo-4-morpholinobenzoic acid lies in its potential applications as a building block for more complex pharmacophores. The presence of the iodo group provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in drug discovery to construct biaryl structures. Additionally, the morpholine ring introduces hydrogen bonding capabilities and enhances solubility, making it an attractive feature for designing orally bioavailable compounds.
In recent years, there has been a surge in research focused on benzoic acid derivatives due to their diverse biological activities. Specifically, modifications at the 3- and 4-positions of the benzene ring have been extensively studied for their potential to modulate various biological pathways. For instance, studies have demonstrated that benzoic acid derivatives can exhibit anti-inflammatory, analgesic, and anticancer properties. The incorporation of both an iodo group and a morpholine moiety into a single molecule, as seen in 3-Iodo-4-morpholinobenzoic acid, may synergistically enhance its pharmacological profile, making it a promising candidate for further exploration.
One of the most compelling aspects of 3-Iodo-4-morpholinobenzoic acid is its utility in fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments with high affinity for biological targets and then combining these fragments into larger, more potent molecules. The structural features of 3-Iodo-4-morpholinobenzoic acid make it an ideal candidate for such strategies, as it can serve as a core structure around which additional pharmacophores are appended. This approach has been successfully applied in the development of several FDA-approved drugs, underscoring its importance in modern drug discovery.
Moreover, the synthesis of 3-Iodo-4-morpholinobenzoic acid presents an interesting challenge for organic chemists due to its complex functionalization requirements. The synthesis typically involves multi-step processes that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations. These improvements have not only facilitated access to larger quantities of 3-Iodo-4-morpholinobenzoic acid but also opened up new possibilities for its derivatization.
The pharmaceutical industry has shown particular interest in 3-Iodo-4-morpholinobenzoic acid due to its potential as a scaffold for drug development. Several research groups have reported on the use of this compound in designing novel inhibitors targeting enzymes involved in cancer metabolism and inflammation. For example, studies have highlighted its role in developing small molecule inhibitors of cyclooxygenase (COX) enzymes, which are known for their anti-inflammatory properties. Additionally, derivatives of 3-Iodo-4-morpholinobenzoic acid have been explored as kinase inhibitors, with promising results in preclinical studies.
The chemical properties of 3-Iodo-4-morpholinobenzoic acid also make it a useful tool for biochemical assays and high-throughput screening (HTS) campaigns. Its well-defined structure allows for rapid optimization via structure-activity relationship (SAR) studies, enabling researchers to fine-tune its pharmacological properties. Furthermore, its compatibility with various spectroscopic and chromatographic techniques makes it amenable to detailed structural characterization.
In conclusion,3-Iodo-4-morpholinobenzoic acid (CAS No. 1131614-36-2) represents a significant advancement in medicinal chemistry due to its versatile structural features and potential applications in drug development. Its unique combination of an iodo group and a morpholine moiety positions it as a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-Iodo-4-morpholinobenzoic acid will undoubtedly play a crucial role in shaping the future of pharmaceutical innovation.
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